molecular formula C4H5ClO2 B1265820 1-Chlorobutane-2,3-dione CAS No. 5559-62-6

1-Chlorobutane-2,3-dione

Cat. No. B1265820
CAS RN: 5559-62-6
M. Wt: 120.53 g/mol
InChI Key: AHPSZWVDPABXPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Chlorobutane-2,3-dione and its derivatives involves several key methodologies, including photochemical 2+2 cycloaddition reactions and base-catalyzed reactions. For instance, the photochemical 2+2 cycloaddition of 2-chloro-1,4-naphthoquinone to alkenes offers a novel synthesis route for dihydrocyclobuta[b]naphthalene-3,8-diones, showcasing the compound's utility in constructing complex molecular structures (Naito, Makita, & Kaneko, 1984).

Molecular Structure Analysis

The molecular structure of 1-Chlorobutane-2,3-dione derivatives has been elucidated through various analytical techniques, including X-ray crystallography and vibrational analysis. These studies provide insights into the compound's geometric and electronic properties, aiding in understanding its reactivity and potential applications. For example, the structural and theoretical analysis, along with molecular docking/dynamics investigation of certain derivatives, highlights the role of the chlorine atom in influencing the compound's stability and reactivity (Avdović et al., 2021).

Chemical Reactions and Properties

1-Chlorobutane-2,3-dione undergoes various chemical reactions, including cycloadditions and base-catalyzed transformations, showcasing its versatility as a chemical reagent. The compound's reactivity towards electrophiles and nucleophiles has been extensively studied, providing a foundation for its use in synthetic organic chemistry. For example, its reactions with sodium carbonate in the presence of olefins lead to stereoselective formation of oxazines, demonstrating its utility in constructing nitrogen-containing heterocycles (Gilchrist & Roberts, 1983).

Scientific Research Applications

Chemical Reactions and Intermediates

1-Chlorobutane-2,3-dione plays a crucial role in various chemical reactions. For instance, 1-Chlorobutane-2,3-dione 2-oxime reacts with sodium carbonate and, in the presence of olefins, forms oxazines stereoselectively and in good yields. It is postulated that 3-Nitrosobut-3-en-2-one acts as an intermediate in these reactions. The compound adds preferentially to electron-rich olefins and acts as an electrophile towards indole, resulting in the formation of 3-alkylindoles. Analogous reactions are observed with pyrrole and NN-dimethylaniline, indicating its broad applicability in synthesizing various organic compounds (Gilchrist & Roberts, 1983).

Synthesis and Structural Analysis

1-Chlorobutane-2,3-dione has been used in the synthesis and structural analysis of various compounds. For example, its interaction with other chemicals has led to the synthesis of benzocyclobutenes, cyclobutane-1,2-dione, and its derivatives. The understanding of its behavior under different conditions has contributed significantly to the field of organic chemistry, providing insights into the structural dynamics of complex organic molecules (Hacker et al., 1982).

Thermochemical Properties

Research on 1-Chlorobutane-2,3-dione has also extended to exploring its thermochemical properties. Studies have focused on its stability and the thermochemical properties of its derivatives. This research is crucial in understanding the behavior of such compounds under different environmental conditions and their potential applications in various fields, including material science and pharmaceuticals (Morales & Martínez, 2009).

Reaction Mechanisms

In-depth studies have been conducted to understand the reaction mechanisms involving 1-Chlorobutane-2,3-dione. These studies involve computational and experimental approaches to elucidate the pathways and intermediates formed during its reactions. Such research is fundamental in the field of theoretical and applied chemistry, providing valuable insights for the development of new synthetic methods and materials (Sultana & Fabian, 2013).

Safety And Hazards

1-Chlorobutane-2,3-dione is highly flammable and may be fatal if swallowed and enters airways . It is harmful to aquatic life with long-lasting effects . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .

properties

IUPAC Name

1-chlorobutane-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO2/c1-3(6)4(7)2-5/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPSZWVDPABXPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90204136
Record name 1-Chloro-2,3-butanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chlorobutane-2,3-dione

CAS RN

5559-62-6
Record name 1-Chloro-2,3-butanedione
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chlorobutane-2,3-dione
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-2,3-butanedione
Source EPA DSSTox
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Record name 1-chlorobutane-2,3-dione
Source European Chemicals Agency (ECHA)
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Record name 1-CHLOROBUTANE-2,3-DIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
TL Gilchrist, TG Roberts - Journal of the Chemical Society, Perkin …, 1983 - pubs.rsc.org
1-Chlorobutane-2,3-dione 2-oxime (2a) reacts with sodium carbonate and, in the presence of olefins, gives the oxazines (4) stereoselectively and in good yield. 3-Nitrosobut-3-en-2-one …
Number of citations: 94 pubs.rsc.org
TL Gilchrist, GM Iskander, AK Yagoub - Journal of the Chemical …, 1981 - pubs.rsc.org
Dihydro-oxazines, prepared by the addition of enol ethers to 1-chlorobutane-2,3-dione 2-oxime, are converted into 3-alkoxypyridine 1-oxides by the action of alcoholic HCl. …
Number of citations: 9 pubs.rsc.org
DE Davies, TL Gilchrist - Journal of the Chemical Society, Perkin …, 1983 - pubs.rsc.org
N-Methyltetrahydrocarbazole (1) reacts with ethyl 2-nitrosopropenoate and with 3-nitrosobut-3-en-2-one to give the fused oxazines (2) in good yields. These adducts, when heated in …
Number of citations: 14 pubs.rsc.org
Z Ding, S Tian, J Dang, Q Zhang - Science of The Total Environment, 2021 - Elsevier
Isoprene is the most abundant non-methane VOC and a significant SOA contributor. The atmospheric oxidation initiated by atomic chlorine is an important sink for isoprene, especially …
Number of citations: 1 www.sciencedirect.com
RJ SUNDBERG - Progress in Heterocyclic Chemistry: A Critical …, 2016 - books.google.com
A major feature of contemporary furan chemistry is the effort being devoted to the synthesis of naturally occuring derivatives with particular emphasis on the stereospecific generation of …
Number of citations: 2 books.google.com

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